NG-Hydroxy-L-arginine acetate
Description
Significance as a Key Metabolic Intermediate in L-Arginine Metabolism
L-arginine, a semi-essential amino acid, serves as a precursor for the synthesis of numerous vital molecules, including proteins, urea, polyamines, and creatine. nih.govnih.gov Within the complex web of arginine metabolism, NOHA holds a unique position. It is generated from L-arginine in a crucial enzymatic step catalyzed by nitric oxide synthases (NOS). nih.govyoutube.com This initial conversion involves the NADPH-dependent hydroxylation of L-arginine. nih.govmerckmillipore.com
The metabolic fate of L-arginine is largely determined by the competing activities of two key enzymes: nitric oxide synthase (NOS) and arginase. nih.gov While NOS utilizes L-arginine to produce NOHA and subsequently nitric oxide, arginase converts L-arginine to ornithine and urea. nih.govnih.gov This competition for a common substrate is a critical regulatory point in cellular physiology.
Central Role in Endogenous Nitric Oxide Biosynthesis Pathways
The synthesis of nitric oxide (NO) from L-arginine is a two-step process, with NOHA serving as the essential intermediate. nih.govyoutube.com In the first step, NOS enzymes hydroxylate L-arginine to form NOHA. youtube.com This intermediate remains largely bound to the enzyme. youtube.com
In the second step, NOHA is oxidized by NOS to produce nitric oxide and L-citrulline. nih.govyoutube.comnih.gov This reaction requires both NADPH and tetrahydrobiopterin (B1682763) as cofactors. nih.govresearchgate.net Notably, the synthesis of one mole of NO from L-arginine requires approximately 1.5 moles of NADPH, whereas the conversion of NOHA to NO consumes only about 0.5 moles of NADPH. nih.govresearchgate.net This difference in cofactor consumption underscores the distinct nature of the two steps in NO synthesis. nih.govresearchgate.net The entire process involves the heme iron of the NOS enzyme, which is crucial for both oxidative steps. nih.gov
There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). nih.govyoutube.com While they share a common catalytic mechanism, their expression and regulation differ across various tissues and physiological conditions. nih.gov For instance, iNOS can produce NO at a rate about 1,000 times faster than eNOS and nNOS and is often upregulated during inflammatory responses. youtube.com
Overview of its Multifaceted Biological Actions and Research Significance
Beyond its role as an NO precursor, NG-Hydroxy-L-arginine exhibits several other significant biological activities that are a major focus of biomedical research.
One of its most notable functions is as a potent inhibitor of arginase, the enzyme that competes with NOS for L-arginine. sigmaaldrich.comnih.govnih.gov By inhibiting arginase, NOHA can effectively increase the local availability of L-arginine for NO synthesis. nih.govnih.gov This feedback mechanism is thought to be a way to ensure sufficient NO production, particularly during periods of high demand, such as during an immune response. nih.govnih.gov The inhibitory constant (Ki) for NOHA on liver and macrophage arginase is approximately 150 µM. sigmaaldrich.comnih.gov
The vasodilatory effects of NOHA have been demonstrated in various studies. In porcine coronary arteries, NOHA induces endothelium-dependent dilation by serving as a substrate for eNOS, leading to enhanced NO production. nih.gov This effect is more potent than that of L-arginine itself. nih.gov In anesthetized rats, L-HOArg (NOHA) was shown to increase renal blood flow and antagonize the hemodynamic effects of NO synthesis inhibition. nih.gov
The significance of NOHA extends to immunology and cancer research. In the context of the immune system, the production of NOHA by iNOS in macrophages can inhibit arginase activity, thereby influencing the outcome of infections. nih.govnih.gov For instance, NOHA has been shown to control the growth of Leishmania parasites inside macrophages by inhibiting the parasite's arginase. nih.gov Furthermore, research on the Caco-2 human colon carcinoma cell line has revealed that NOHA can inhibit tumor cell proliferation, likely through its inhibition of arginase, an enzyme involved in the production of polyamines necessary for cell growth. nih.gov
Detailed Research Findings
| Category | Finding | Source |
| Enzymology | NG-Hydroxy-L-arginine is a key intermediate in the biosynthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS). nih.govscbt.com | nih.govscbt.com |
| It is formed through the NADPH-dependent hydroxylation of L-arginine. nih.govmerckmillipore.com | nih.govmerckmillipore.com | |
| NOHA is a potent inhibitor of liver and macrophage arginase with a Ki of approximately 150 µM. sigmaaldrich.comnih.govsigmaaldrich.com | sigmaaldrich.comnih.govsigmaaldrich.com | |
| Cardiovascular Effects | Elicits endothelium-dependent dilation in porcine coronary arteries, a response stronger than that of L-arginine. nih.gov | nih.gov |
| Increases renal blood flow in anesthetized rats. nih.gov | nih.gov | |
| Immunology | Inhibits arginase activity in macrophages, which can control the growth of intracellular parasites like Leishmania. nih.gov | nih.gov |
| The production of NOHA during high iNOS activity may ensure sufficient arginine for NO production. nih.gov | nih.gov | |
| Cancer Research | Inhibits the proliferation of Caco-2 human colon carcinoma cells, likely by inhibiting arginase activity. nih.gov | nih.gov |
Compound Properties
| Property | Value | Source |
| CAS Number | 53598-01-9 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₆H₁₄N₄O₃ • C₂H₄O₂ | scbt.com |
| Molecular Weight | 190.20 (free base) | sigmaaldrich.com |
| Appearance | White solid | sigmaaldrich.com |
| Solubility | Water: 1 mg/mL | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Pathways and Biosynthesis of Ng Hydroxy L Arginine
Conversion from L-Arginine by Nitric Oxide Synthase (NOS)
The transformation of L-arginine to NOHA is the first of a two-step reaction catalyzed by NOS. This hydroxylation reaction is a monooxygenation process where one atom of molecular oxygen is incorporated into the guanidino group of L-arginine.
The three principal isoforms of NOS—endothelial (eNOS), inducible (iNOS), and neuronal (nNOS)—all catalyze the formation of NOHA, though their regulation and kinetic properties exhibit key differences. The core catalytic mechanism involves the transfer of electrons from NADPH, facilitated by flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN) within the reductase domain of the enzyme, to the heme iron in the oxygenase domain. guidetopharmacology.orgsigmaaldrich.com This electron transfer enables the activation of molecular oxygen, which is then used to hydroxylate L-arginine.
While the fundamental catalytic action is conserved, the isoforms are distinguished by their regulatory mechanisms. The activity of eNOS and nNOS is tightly regulated by the concentration of intracellular calcium ions (Ca²⁺) and calmodulin (CaM). guidetopharmacology.orgnih.gov An increase in Ca²⁺ levels promotes the binding of CaM to the NOS enzyme, a conformational change that facilitates the flow of electrons necessary for catalysis. In contrast, iNOS binds calmodulin with such high affinity that its activity is essentially independent of intracellular calcium fluctuations and is primarily regulated at the transcriptional level. guidetopharmacology.orgnih.gov
There are also subtle differences in their catalytic efficiencies and substrate binding. For instance, kinetic studies have revealed variations in the Michaelis constant (Km) for L-arginine among the isoforms, suggesting differences in their active site architecture that can influence the rate of NOHA production under varying substrate concentrations.
Another critical cofactor is (6R)-5,6,7,8-tetrahydrobiopterin (BH4). BH4 plays a crucial role in the coupling of oxygen activation to L-arginine hydroxylation. In the absence of sufficient BH4, the NOS enzyme can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NOHA. The reaction also requires molecular oxygen (O₂).
The stoichiometry for the formation of NOHA can be summarized as follows:
| Reactant/Cofactor | Role in NOHA Synthesis |
| L-arginine | The primary substrate that is hydroxylated. |
| NADPH | Provides the necessary reducing equivalents (electrons). |
| O₂ | The source of the oxygen atom for the hydroxyl group. |
| Tetrahydrobiopterin (B1682763) (BH4) | Essential for coupling oxygen activation to the reaction. |
| FAD and FMN | Facilitate the transfer of electrons from NADPH. |
The production of NOHA is intricately regulated at multiple levels to ensure precise control over the subsequent synthesis of nitric oxide. As previously mentioned, the activity of eNOS and nNOS is exquisitely sensitive to intracellular Ca²⁺ concentrations, providing a rapid on/off switch for NOHA synthesis in response to cellular signaling events. nih.gov
In contrast, the regulation of iNOS is primarily at the level of gene expression. Inflammatory stimuli, such as cytokines and bacterial endotoxins, can induce the transcription and translation of the iNOS gene, leading to a sustained and high-output production of NOHA and, consequently, nitric oxide. sigmaaldrich.com
Substrate availability is another key regulatory point. The concentration of L-arginine can be a rate-limiting factor for NOHA synthesis. The activity of the enzyme arginase, which competes with NOS for the common substrate L-arginine by converting it to ornithine and urea, can therefore indirectly regulate NOHA production by depleting the available L-arginine pool. nih.gov
Furthermore, the product of the second step of the NOS reaction, nitric oxide itself, can act as a feedback inhibitor of the enzyme, thereby regulating its own synthesis, including the initial production of NOHA.
Role of the Cytochrome P450 System in NOHA Oxidation
While NOS is the primary enzyme responsible for the synthesis of NOHA, the cytochrome P450 (P450) system has been shown to be capable of oxidizing NOHA. nih.gov Specifically, liver microsomes containing P450 enzymes can catalyze the oxidation of NOHA to citrulline and nitric oxide. nih.gov This reaction is also dependent on NADPH and molecular oxygen. nih.gov
The mechanism is thought to involve the heme iron of the P450 enzyme, similar to the second step of the NOS-catalyzed reaction. mdpi.comnih.gov This alternative pathway for NOHA metabolism suggests a potential for cross-talk between the NOS and P450 systems and may represent an additional route for nitric oxide production under certain physiological or pathological conditions.
NG-Hydroxy-L-arginine as a Stable and Isolable Reaction Intermediate in Biological Systems
Contrary to being a transient and unstable molecule, NOHA has been demonstrated to be a stable and isolable intermediate in biological systems. nih.gov Studies have shown that under certain conditions, such as during high-output NO production by iNOS, significant amounts of NOHA can be released from cells into the extracellular medium.
Molecular Mechanisms and Enzymatic Modulation by Ng Hydroxy L Arginine
Competitive Inhibition of Arginase Activity
NOHA functions as a competitive inhibitor of arginase, the enzyme responsible for hydrolyzing L-arginine into L-ornithine and urea. nih.gov This inhibitory action stems from its structural similarity to L-arginine, allowing it to bind to the active site of the enzyme.
The potency of NOHA as an arginase inhibitor varies depending on the specific isoform of the enzyme and the cellular context. It is recognized as a potent inhibitor of arginase found in the liver and macrophages, with a reported inhibition constant (Ki) of 150 µM. sigmaaldrich.comsigmaaldrich.com In studies involving rat aortic endothelial cells, NOHA demonstrated particularly strong inhibition of the Arginase I isoform, with a Ki value in the range of 10-12 µM. nih.gov In contrast, the half-maximal inhibitory concentration (IC50) for NOHA against arginase in unstimulated murine macrophages was found to be approximately 400 µM. nih.gov For the arginase from the protozoan Entamoeba histolytica, the IC50 value was 1.57 mM. nih.gov
Inhibition Potency of NG-Hydroxy-L-arginine (NOHA) Against Arginase
| Enzyme Source | Isoform | Potency Metric | Value | Reference |
|---|---|---|---|---|
| Liver & Macrophage | Not specified | Ki | 150 µM | sigmaaldrich.comsigmaaldrich.com |
| Rat Aortic Endothelial Cells | Arginase I | Ki | 10-12 µM | nih.gov |
| Unstimulated Murine Macrophages | Not specified | IC50 | 400 µM | nih.gov |
| Entamoeba histolytica | EhArg | IC50 | 1.57 mM | nih.gov |
Research indicates that NOHA exhibits isoform-specific inhibitory effects. It is a particularly potent inhibitor of Arginase I. nih.gov In rat aortic endothelial cells, Arginase I is constitutively present, while Arginase II can be induced by stimuli such as lipopolysaccharide (LPS). nih.gov The significant inhibition of Arginase I activity by NOHA is a key mechanism for regulating L-arginine availability, especially under conditions of high nitric oxide production. nih.gov The protective effects associated with Arginase I expression can be reversed by the presence of NOHA, further highlighting its inhibitory role against this specific isoform. uni-freiburg.de
Crystal structure analysis of Entamoeba histolytica arginase (EhArg) in a complex with NOHA has provided detailed insights into the molecular interactions underlying its inhibitory function. nih.gov These studies reveal how NOHA occupies the enzyme's active site. nih.gov Despite a relatively low sequence identity (33%) between EhArg and human arginase, the structural components responsible for inhibitor recognition and binding are highly conserved. nih.gov This conservation of the active site architecture explains why NOHA is an effective inhibitor across different species and underscores the fundamental mechanism of its binding. nih.gov
Interplay and Crosstalk between Nitric Oxide Synthase and Arginase Pathways
The enzymes nitric oxide synthase (NOS) and arginase are engaged in a competitive relationship, as both utilize L-arginine as their common substrate. nih.govnih.gov M1 macrophages, for instance, typically express iNOS to produce nitric oxide, while M2 macrophages express arginase to produce ornithine and urea. nih.gov NOHA, being the intermediate in the NOS pathway, is a central figure in the crosstalk between these two enzymatic systems. nih.govnih.gov
By competitively inhibiting arginase, NOHA effectively reduces the rate at which L-arginine is converted to ornithine and urea. nih.govnih.gov This inhibition preserves the intracellular pool of L-arginine, making it more available for nitric oxide synthase. nih.gov Consequently, the inhibition of arginase by NOHA can lead to an increased production of nitric oxide and its co-product, L-citrulline. nih.gov This regulatory function is considered a crucial mechanism to ensure that sufficient L-arginine is available for high-output NO production, particularly during an immune response when iNOS is induced. nih.gov
A sophisticated feedback loop exists where the NOS and arginase pathways reciprocally modulate each other's activity. The NOS pathway involves a two-step monooxygenation reaction: first, L-arginine is hydroxylated to form NOHA, which is then oxidized to yield nitric oxide and L-citrulline. nih.gov When NOS, particularly the inducible isoform (iNOS), is highly activated by stimuli like cytokines, it generates substantial quantities of NOHA. nih.gov This endogenously produced NOHA then acts as a potent inhibitor of Arginase I. nih.gov This inhibition reduces L-arginine consumption by arginase, thereby redirecting the substrate back towards the NOS pathway, sustaining NO production. nih.gov This process demonstrates a clear reciprocal modulation: the product of NOS activity directly curtails the activity of a competing enzyme.
Table of Mentioned Compounds
| Compound Name |
|---|
| NG-Hydroxy-L-arginine |
| NG-Hydroxy-L-arginine, Monoacetate Salt |
| L-arginine |
| L-ornithine |
| L-citrulline |
| Nitric Oxide |
| Urea |
| Nω-hydroxy-nor-L-arginine |
| Lipopolysaccharide |
Modulation of Other Metabolic Enzymes and Pathways
NG-Hydroxy-L-arginine (NOHA) extends its influence beyond the nitric oxide synthase (NOS) pathway, impacting other critical metabolic enzymes and the synthesis of essential cellular molecules. Its primary interaction in these alternative pathways is the potent inhibition of arginase, an enzyme that plays a pivotal role in converting L-arginine to L-ornithine and urea. This inhibitory action creates a ripple effect, most notably affecting the activity of ornithine decarboxylase (ODC) and the subsequent synthesis of polyamines.
Impact on Ornithine Decarboxylase (ODC) Activity
Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the conversion of L-ornithine into putrescine. nih.gov The activity of ODC is not directly inhibited by NG-Hydroxy-L-arginine. Instead, its function is modulated indirectly through substrate availability. NG-Hydroxy-L-arginine is a powerful competitive inhibitor of arginase. aminer.orgnih.gov By blocking arginase, NG-Hydroxy-L-arginine effectively curtails the production of L-ornithine from L-arginine. nih.govnih.gov
Influence on Polyamine Synthesis
Polyamines, such as putrescine, spermidine (B129725), and spermine, are small, positively charged organic molecules essential for cell proliferation, differentiation, and growth. nih.govnih.gov The synthesis of these crucial compounds begins with the decarboxylation of L-ornithine by ODC to form putrescine. nih.gov Subsequently, putrescine serves as the precursor for the synthesis of spermidine and spermine. researchgate.net
NG-Hydroxy-L-arginine's inhibitory effect on arginase directly disrupts the polyamine synthesis pathway by limiting the supply of its foundational substrate, L-ornithine. nih.govnih.gov Research has shown that inhibiting arginase activity leads to a marked reduction in the cellular levels of key polyamines. In one study using an arginase inhibitor in endothelial cells, the concentration of putrescine and spermidine decreased by 65% and 74%, respectively. nih.gov This demonstrates a direct link between arginase inhibition by compounds like NOHA and a significant downturn in polyamine production. nih.gov This mechanism is crucial in various biological contexts, including controlling the growth of parasites like Leishmania, which depend on polyamines for their proliferation. nih.govnih.gov By inhibiting the parasite's arginase, NOHA starves it of the necessary components for polyamine synthesis. nih.gov
The table below summarizes the effects of an arginase inhibitor on the concentrations of ornithine and polyamines in endothelial cells, illustrating the downstream consequences of this enzymatic modulation. nih.gov
| Compound | Percent Decrease in Cellular Concentration |
| Ornithine | 17% |
| Putrescine | 65% |
| Spermidine | 74% |
This table illustrates the percentage decrease in the total cellular concentrations of ornithine and polyamines in endothelial cells following treatment with the arginase inhibitor N(ω)-hydroxy-nor-L-arginine (0.5 mM). Data sourced from a study on intracellular sources of ornithine for polyamine synthesis. nih.gov
This evidence underscores that the influence of NG-Hydroxy-L-arginine on polyamine synthesis is a direct consequence of its primary action as an arginase inhibitor, highlighting a key mechanism of metabolic cross-regulation. nih.govnih.gov
Physiological and Cellular Roles of Ng Hydroxy L Arginine
Regulation of Nitric Oxide Production and Bioavailability
NG-Hydroxy-L-arginine is a critical intermediate in the enzymatic production of nitric oxide from L-arginine. sigmaaldrich.comnih.gov This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The synthesis of NO from L-arginine is a two-step process. In the initial step, L-arginine is hydroxylated by NOS to form NOHA. nih.govyoutube.com Subsequently, NOHA is oxidized by the same enzyme to yield nitric oxide and L-citrulline. nih.govyoutube.com All three isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—utilize NOHA as a substrate. nih.gov
Beyond being a mere intermediate, NOHA actively regulates the bioavailability of L-arginine for NO synthesis through its potent inhibition of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. nih.gov Arginase metabolizes L-arginine to ornithine and urea. By inhibiting arginase, NOHA effectively shunts the available L-arginine pool towards the production of nitric oxide. nih.gov This inhibitory action is significant, with studies reporting a potent inhibition of liver and macrophage arginase activity. sigmaaldrich.com For instance, during high-output NO production by inducible NOS, the increased formation of NOHA leads to a marked inhibition of arginase activity, thereby ensuring a sufficient supply of L-arginine for the sustained synthesis of nitric oxide. nih.gov
Contribution to Vascular Tone and Endothelial Function
The role of NG-Hydroxy-L-arginine in maintaining vascular tone and endothelial health is intrinsically linked to its function as a precursor to nitric oxide. Nitric oxide is a powerful vasodilator, crucial for the regulation of blood pressure and blood flow. nih.gov By serving as the direct substrate for the second step of NO synthesis by endothelial nitric oxide synthase (eNOS), NOHA is fundamental to the production of this key vascular signaling molecule. nih.gov
In conditions of endothelial dysfunction, such as those induced by elevated glucose levels, the production of nitric oxide can be impaired. Research has suggested that NOHA can play a role in restoring NO production in such scenarios. Furthermore, the ability of NOHA to inhibit arginase is also vital for endothelial function. nih.gov Elevated arginase activity in the endothelium can deplete L-arginine, leading to reduced NO production and a state known as eNOS uncoupling, where the enzyme produces superoxide (B77818) radicals instead of NO. By inhibiting arginase, NOHA helps to maintain L-arginine levels, supporting coupled eNOS activity and preserving endothelial function. nih.gov Studies have shown that L-HOArg (a synonym for NOHA) can antagonize the hemodynamic effects of NO synthesis inhibition in vivo, further supporting its role as a critical intermediate in the formation of vasorelaxing NO from L-arginine. nih.gov
Involvement in Neurotransmission and Synaptic Plasticity
The influence of NG-Hydroxy-L-arginine extends to the central nervous system (CNS), where it is involved in neurotransmission and synaptic plasticity, again through its role as an intermediate in nitric oxide synthesis. Neuronal nitric oxide synthase (nNOS) is constitutively expressed in neurons and is implicated in various neural functions, including synaptic plasticity, which is the cellular basis for learning and memory. nih.govnih.gov
The production of nitric oxide in the brain, which is dependent on the conversion of L-arginine to NOHA and subsequently to NO, is known to facilitate long-term potentiation, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govnih.gov As the immediate precursor to NO synthesized by nNOS, NOHA is a key molecule in this pathway. nih.gov While direct studies on NOHA's specific effects on neurotransmitter release are limited, the inhibition of NOS has been shown to alter the release of neurotransmitters like acetylcholine (B1216132) in the brain, highlighting the importance of the NO synthesis pathway in which NOHA is an obligatory step. nih.gov Therefore, by being a necessary substrate for nNOS, NG-Hydroxy-L-arginine contributes to the complex processes that govern neuronal communication and the adaptability of neural networks.
Role in Immune Cell Function and Immunomodulation
NG-Hydroxy-L-arginine is a significant modulator of the immune system, primarily by influencing the metabolic fate of L-arginine within immune cells. This regulation is crucial for directing the functional responses of various immune cells, including macrophages and neutrophils.
Macrophage Activation and Polarization
The metabolic switch between the arginase and NOS pathways is a defining characteristic of macrophage polarization into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. M1 macrophages, which are involved in host defense against pathogens, predominantly express inducible nitric oxide synthase (iNOS) and produce large amounts of nitric oxide. Conversely, M2 macrophages, associated with wound healing and tissue repair, express high levels of arginase.
As a potent inhibitor of arginase, NG-Hydroxy-L-arginine can influence this balance. sigmaaldrich.com By inhibiting arginase, NOHA can promote the M1 phenotype by increasing the availability of L-arginine for iNOS, leading to enhanced nitric oxide production. This is supported by findings that NOHA is a powerful inhibitor of macrophage arginase. nih.gov The regulation of arginine metabolism by NOHA is therefore a key factor in shaping the macrophage response during an immune reaction.
Neutrophil Bactericidal Power
The role of NG-Hydroxy-L-arginine in the bactericidal activity of neutrophils is complex. While nitric oxide is a known effector molecule in the antimicrobial response of rodent phagocytes, its synthesis and role in human neutrophils have been a subject of debate. nih.gov
Influence on Cell Proliferation and Apoptosis
NG-Hydroxy-L-arginine exerts significant effects on cell proliferation and apoptosis, largely through its ability to inhibit the enzyme arginase. Arginase is a key enzyme in the synthesis of polyamines, which are essential molecules for cell growth and proliferation.
By inhibiting arginase, NOHA can deplete the cellular pool of ornithine, the precursor for polyamine synthesis. nih.gov This deprivation of polyamines can lead to a cytostatic effect, inhibiting cell proliferation. This mechanism has been particularly studied in the context of cancer cells. For instance, NOHA has been shown to inhibit the proliferation of Caco-2 human colon carcinoma cells by inhibiting arginase activity.
Pathophysiological Implications and Disease Associations
Involvement in Inflammatory Processes
NG-Hydroxy-L-arginine (L-NHA) has been identified as a key intermediate in the production of nitric oxide (NO) by nitric oxide synthase (NOS). Its presence and concentration in biological systems can serve as an indicator of NOS activity, which is often upregulated during inflammatory conditions.
Recent studies have highlighted a significant increase in serum concentrations of L-NHA in patients with autoimmune inflammatory diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). nih.govnih.gov In patients with highly active RA, serum L-NHA levels were found to be 287% of control subjects, while patients with SLE showed a 173% increase compared to healthy individuals. nih.govnih.gov This suggests that an elevated level of L-NHA is a more specific and reliable marker of increased NOS activity in chronic inflammatory diseases compared to other metabolites like nitrate. nih.govnih.gov
The broader context of arginine metabolism is also crucial in inflammation. L-arginine itself can modulate inflammatory responses. For instance, in intestinal porcine epithelial cells (IPEC-J2), L-arginine has been shown to inhibit the inflammatory response and oxidative stress induced by lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is mediated, in part, through the arginase-1 signaling pathway. nih.gov Arginase competes with NOS for their common substrate, L-arginine. In inflammatory states, the balance between these two enzymes can shift, impacting the production of pro-inflammatory and anti-inflammatory molecules. nih.govnews-medical.net
Role in Oxidative Stress and Reactive Nitrogen Species Formation
NG-Hydroxy-L-arginine is an essential intermediate in the enzymatic pathway that produces nitric oxide (NO), a key reactive nitrogen species (RNS). The formation of RNS from L-arginine is a critical process in various physiological and pathological states. nih.gov The production of these reactive intermediates by macrophages, for example, is dependent on L-arginine and can be induced by inflammatory signals like lipopolysaccharide (LPS). nih.gov
The balance of L-arginine metabolism is also tied to oxidative stress. In conditions like sickle cell disease, which is characterized by chronic oxidative stress, arginine levels can be depleted. nih.gov Supplementation with L-arginine has been shown to increase the bioavailability of NO, which in turn helps to decrease oxidative stress. nih.gov This suggests that maintaining adequate levels of L-arginine and its metabolites, including L-NHA, is important for mitigating oxidative damage. When the production of NO is impaired, for instance due to a deficiency of essential cofactors for NOS, the enzyme can become "uncoupled," leading to the production of superoxide (B77818) instead of NO, which contributes to oxidative stress and endothelial dysfunction. mdpi.com
Contributions to Cardiovascular Diseases and Endothelial Dysfunction
The health of the vascular endothelium is critically dependent on the production of nitric oxide (NO) from L-arginine by endothelial nitric oxide synthase (eNOS). nih.govnih.gov Endothelial dysfunction, characterized by impaired NO synthesis, is a primary factor in the development of several cardiovascular diseases, including hypertension, atherosclerosis, and diabetes. nih.gov
An interesting phenomenon known as the "arginine paradox" exists, where supplemental L-arginine does not always lead to a significant increase in NO production in healthy individuals, yet it can have therapeutic effects in conditions associated with endothelial dysfunction. nih.govnih.gov Increased activity of the enzyme arginase, which competes with eNOS for L-arginine, can lead to decreased NO production and has been linked to endothelial dysfunction in various experimental models of cardiovascular disease. nih.gov
Furthermore, preliminary data suggest that early morning endothelial dysfunction may be associated with increased plasma levels of an endogenous inhibitor of L-arginine and reduced plasma L-arginine levels, resulting in decreased NO availability. clinicaltrials.gov This highlights the delicate balance of L-arginine metabolism in maintaining cardiovascular homeostasis.
Implications in Cancer Biology and Tumor Growth
NG-Hydroxy-L-arginine has demonstrated significant potential in the field of cancer biology, primarily through its ability to inhibit tumor cell proliferation and induce apoptosis.
Research has shown that NG-Hydroxy-L-arginine (NOHA) can inhibit the proliferation of several cancer cell lines. This effect is often linked to its ability to inhibit the enzyme arginase, which is crucial for the production of polyamines necessary for cell growth. physiology.orgnih.gov
For instance, NOHA has been found to inhibit the proliferation of the high-arginase-expressing MDA-MB-468 human breast cancer cell line. nih.gov Similarly, it inhibits the growth of the Caco-2 human colon carcinoma cell line. physiology.orgnih.govphysiology.org The antiproliferative action of NOHA in Caco-2 cells appears to be independent of its conversion to nitric oxide and is likely due to the inhibition of arginase activity. physiology.orgnih.govphysiology.org Studies have also reported that NG-hydroxymethyl-L-arginines significantly inhibited the proliferation of HT-29 human colon carcinoma cells, P-388 mouse lymphoma cells, PC-3 human prostate carcinoma cells, and K-562 human erythroleukaemia cells in culture. nih.gov
Table 1: Antiproliferative Effects of NG-Hydroxy-L-arginine on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| MDA-MB-468 | Human Breast Cancer | NOHA inhibited proliferation in this high-arginase expressing cell line. nih.gov |
| Caco-2 | Human Colon Carcinoma | NOHA inhibited cell proliferation, likely by inhibiting arginase activity. physiology.orgnih.govphysiology.org |
| HT-29 | Human Colon Carcinoma | NG-hydroxymethyl-L-arginines significantly inhibited proliferation. nih.gov |
| P-388 | Mouse Lymphoma | NG-hydroxymethyl-L-arginines significantly inhibited proliferation. nih.gov |
| PC-3 | Human Prostate Carcinoma | NG-hydroxymethyl-L-arginines significantly inhibited proliferation. nih.gov |
| K-562 | Human Erythroleukaemia | NG-hydroxymethyl-L-arginines significantly inhibited proliferation. nih.gov |
In addition to its antiproliferative effects, NG-Hydroxy-L-arginine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In MDA-MB-468 breast cancer cells, NOHA induced apoptosis after 48 hours of treatment. nih.gov This was accompanied by cell cycle arrest in the S phase and a reduction in spermine content. nih.gov The apoptotic effect of NOHA in these cells is independent of nitric oxide. nih.gov
Similarly, NG-hydroxymethyl-L-arginines caused morphological signs of apoptosis in a high percentage of cultured HT-29, P-388, PC-3, and K-562 cancer cells. nih.gov In vivo experiments have also demonstrated the apoptosis-inducing effects of these compounds. nih.gov The mechanism of apoptosis induction can involve the depletion of intracellular spermine and the induction of caspase 3. nih.gov
Association with Autoimmune Conditions (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)
Elevated serum levels of NG-Hydroxy-L-arginine (L-NHA) have been observed in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). nih.govnih.gov A study found that serum L-NHA was significantly increased in RA patients with high disease activity (287% of control) and in patients with SLE (173% of control). nih.govnih.gov These findings suggest that nitric oxide synthase (NOS) activity is upregulated in these autoimmune conditions. nih.govnih.gov The measurement of serum L-NHA is proposed as a more specific and reliable index of increased NOS activity in patients with acute or chronic inflammatory diseases compared to nitrate levels, which can be influenced by diet. nih.govnih.gov
The role of arginine metabolism in autoimmune diseases is an area of active research. Arginine depletion has been suggested as a potential therapeutic strategy for rheumatoid arthritis, as it can restrict the excessive formation of osteoclasts, the cells responsible for bone breakdown in the disease. news-medical.net Furthermore, in a mouse model of lupus, it has been hypothesized that arginine deficiency in inflammatory sites could lead to the generation of aberrant proteins that trigger an autoimmune response. grantome.com
Table 2: Serum NG-Hydroxy-L-arginine Levels in Autoimmune Diseases
| Condition | Patient Group | Serum L-NHA Level (as % of control) | Statistical Significance |
|---|---|---|---|
| Rheumatoid Arthritis | High Disease Activity | 287% | p<0.01 |
| Rheumatoid Arthritis | Low Disease Activity | 115% | Not Significant |
| Systemic Lupus Erythematosus | - | 173% | p<0.01 |
Data sourced from a study on serum concentrations of L-NHA in patients with RA and SLE. nih.govnih.gov
Role in Infectious Diseases (e.g., Tuberculosis)
The metabolism of L-arginine is a central component of the host immune response to intracellular pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govfrontiersin.org Macrophages, the primary host cells for Mtb, utilize the L-arginine-NO pathway as a key defense mechanism. nih.govmdpi.com
Upon activation by pro-inflammatory signals such as interferon-gamma (IFN-γ), macrophages upregulate inducible nitric oxide synthase (iNOS or NOS2). frontiersin.org This enzyme converts L-arginine, via the intermediate NG-Hydroxy-L-arginine, into nitric oxide (NO) and L-citrulline. nih.govfrontiersin.org NO is a potent antimicrobial molecule that plays a crucial role in controlling Mtb infection through nitrosative stress. nih.gov Studies using mouse models have demonstrated that a deficiency in the gene that encodes for iNOS leads to increased susceptibility to Mtb infection. mdpi.com
However, the host's L-arginine metabolism represents a point of contention during infection. The arginase enzyme competes with iNOS for the common substrate L-arginine, metabolizing it into L-ornithine and urea. mdpi.com This pathway is associated with M2-polarized macrophages, which are involved in immune regulation and tissue repair. Mtb can exploit this balance; by promoting arginase activity, the bacterium can deplete the local L-arginine pool, thereby limiting the substrate available for iNOS and reducing the production of microbicidal NO. nih.govfrontiersin.org Low systemic L-arginine levels are indeed observed in patients with pulmonary tuberculosis. frontiersin.org
The role of NOHA is pivotal in this context. As the immediate precursor to NO, its formation is the rate-limiting step in NO production by activated macrophages. Therapeutic strategies that aim to enhance the flux through the iNOS pathway, for instance by inhibiting arginase with compounds like Nω-hydroxy-nor-L-arginine (nor-NOHA), have been shown to polarize macrophages towards a pro-inflammatory M1 phenotype, increase NO production, and reduce Mtb burden in macrophages. nih.govmdpi.com This highlights the critical importance of maintaining the pathway leading to NOHA and subsequent NO generation for an effective anti-tuberculosis immune response. Even in the absence of NO, L-arginine can contribute to pathogen clearance by enhancing macrophage numbers and viability. frontiersin.orgresearchgate.net
Involvement in Metabolic Disorders (e.g., Hyperglycemia, Diabetes Mellitus)
The L-arginine-NO pathway is significantly implicated in the pathophysiology of metabolic disorders, particularly those characterized by hyperglycemia and insulin resistance, such as type 2 diabetes mellitus (T2DM). nih.govcornell.edu Endothelial dysfunction, a hallmark of diabetic vascular complications, is closely linked to reduced bioavailability of NO. mdpi.com
Studies have shown that the L-arginine-NO pathway is impaired in individuals with diabetes. nih.gov A key finding is the reduced flux of NG-Hydroxy-L-arginine in diabetic subjects compared to healthy controls, indicating a direct impairment in the synthesis of the NO precursor. nih.gov In healthy individuals, insulin can augment the clearance of L-arginine and increase the production of NOHA, consistent with activation of the L-arginine-NO pathway; this response is blunted in patients with T2DM. nih.gov
Hyperglycemia itself can induce vascular changes similar to those seen with the inhibition of NO synthesis. nih.gov High glucose levels are believed to reduce the availability of NO, and these effects can be reversed by the administration of L-arginine. nih.gov Elevated arginase activity is another contributing factor in T2DM, which can limit the L-arginine available for NOS, thereby decreasing NOHA and NO production and leading to endothelial dysfunction. nih.govmdpi.com In T2DM, vascular dysfunction has been associated with low plasma concentrations of L-arginine. mdpi.com
The consequences of reduced NOHA-derived NO production in diabetes are widespread, contributing to impaired insulin signaling and sensitivity, reduced peripheral glucose uptake, and the development of cardiovascular complications. nih.govcornell.edu Restoring proper eNOS activity and ensuring adequate production of NOHA and NO are therefore considered key therapeutic goals for mitigating the vascular complications of diabetes. cornell.edu L-arginine supplementation has been shown in some studies to improve insulin sensitivity and glucose tolerance, further underscoring the importance of this metabolic pathway. nih.govmdpi.com
Alterations in Conditions like Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation and infection, which leads to significant alterations in the L-arginine/NO metabolic pathway. nih.govnih.govresearchgate.net The dysregulation of this pathway contributes to the pathophysiology of CF lung disease. frontiersin.org
In patients with CF, chronic inflammation activates the L-arginine/NO metabolism. nih.gov However, the bioavailability of L-arginine for NO production is often compromised. This is due to several factors, including increased activity of arginase, which is released during inflammation and competes with NOS for L-arginine. nih.gov Elevated arginase activity has been measured in the sputum of CF patients, especially during pulmonary exacerbations. nih.gov
This competition for L-arginine can lead to reduced synthesis of NOHA and consequently lower levels of NO in the airways. Reduced NO can, in turn, contribute to airway obstruction by affecting the tone of bronchial smooth muscle. nih.gov Studies have observed altered levels of L-arginine metabolites in the plasma, urine, and sputum of pediatric CF patients. nih.gov For instance, during acute exacerbations, sputum L-arginine levels are high but drop following antibiotic treatment, suggesting a dynamic relationship between infection, inflammation, and L-arginine metabolism. nih.gov
Furthermore, the accumulation of endogenous NOS inhibitors, such as asymmetric dimethylarginine (ADMA), can also contribute to the dysregulated NO homeostasis in CF. nih.govfrontiersin.org The balance between L-arginine and ADMA (the Arg/ADMA ratio) is considered a marker of NO synthesis capacity, and alterations in this ratio are observed in CF patients. nih.gov Therapeutic strategies aimed at increasing L-arginine availability for NOS, either through direct supplementation or by inhibiting arginase, are being explored to improve lung function in CF. frontiersin.org These approaches aim to restore the production of NOHA and NO, thereby potentially alleviating airway obstruction and inflammation.
Research Findings on NG-Hydroxy-L-arginine Pathway Dysregulation
Analytical Methodologies for Detection and Quantification of Ng Hydroxy L Arginine in Biological Systems
Chromatographic Techniques for Measurement
Chromatography, a powerful separation technique, is widely employed for the quantification of NOHA. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods used for this purpose. nih.gov
HPLC is a frequently used method for the quantification of NOHA in biological fluids. nih.gov A sensitive and reproducible HPLC method has been established for the analysis of NOHA and related arginine derivatives in human serum. nih.gov A significant challenge in HPLC determination is the presence of interfering amino acids in biological samples, which can complicate detection. nih.gov To overcome this, a cleanup procedure involving a cation-exchange cartridge is often employed to extract basic amino acids like NOHA from the serum. nih.gov
Following extraction, the isolated amino acids undergo precolumn derivatization with agents like o-phthaldialdehyde (OPA) to enable fluorescent detection. The derivatized analytes are then separated on a reversed-phase column, allowing for the baseline separation of NOHA from other related compounds such as L-arginine and its methylated derivatives within a short analysis time. nih.gov Using such a technique, the average concentration of NOHA in the serum of healthy individuals has been determined. nih.gov
Table 1: Example of HPLC Method Parameters for NOHA Analysis
| Parameter | Specification |
|---|---|
| Sample Type | Human Serum |
| Pre-analysis Cleanup | Cation-exchange cartridge |
| Derivatization Agent | o-phthaldialdehyde (OPA) |
| Chromatography | Reversed-phase HPLC |
| Detection | Fluorescence |
| Analysis Time | Approx. 16 minutes for baseline separation |
This table is a representation of typical parameters and may vary based on the specific study.
GC-MS provides a highly specific and sensitive method for identifying and quantifying NOHA in biological samples. nih.gov A validated stable-isotope dilution GC-MS method has been developed for the determination of NOHA in small aliquots of human serum and urine. iaea.org This approach involves a two-step derivatization process to make the polar NOHA molecule volatile for gas chromatography. nih.goviaea.org
In this process, NOHA is first converted to its methyl ester. This is followed by a second derivatization with pentafluoropropionic anhydride to form a methyl ester pentafluoropropionyl (PFP) derivative. nih.gov A key aspect of this method is the use of a newly synthesized trideuteromethyl ester NOHA (d3Me-NOHA) as an internal standard to ensure accurate quantification. nih.goviaea.org The analysis is performed using negative-ion chemical ionization (NICI), which offers high sensitivity. By monitoring specific mass-to-charge (m/z) ratios for endogenous NOHA and the deuterated internal standard, concentrations in the low micromolar range can be accurately measured in serum and urine. nih.gov
Table 2: GC-MS Derivatization and Quantification Details for NOHA
| Step | Description |
|---|---|
| Internal Standard | Trideuteromethyl ester NOHA (d3Me-NOHA) |
| Derivatization | Two-step process to form a methyl ester-N G ,N δ ,N α -pentafluoropropionyl derivative |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |
| Quantification | Selected-ion monitoring of m/z 458 for endogenous NOHA and m/z 461 for d3Me-NOHA |
This table summarizes the key steps of a published GC-MS method. nih.gov
Electrochemical Detection Approaches and Biosensor Development
Electrochemical methods offer a cost-effective and highly sensitive alternative for the detection of NOHA. nih.govresearchgate.net As one of the few electrochemically active species in the urea cycle, NOHA is a promising candidate for monitoring disruptions in this biochemical pathway. nih.govresearchgate.net Studies using cyclic voltammetry with a glassy carbon electrode have shown that NOHA has a distinct oxidation peak at approximately +355 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.govresearchgate.net
This electrochemical activity forms the basis for the development of a NOHA biosensor. nih.gov The sensitivity of these electrochemical methods allows for the detection of NOHA at low levels, which is crucial for distinguishing small but significant changes in its concentration in biological systems. nih.gov Research has demonstrated the ability to detect NOHA even in the presence of high concentrations of other amino acids from the urea cycle, such as L-arginine and L-citrulline, with minimal loss of sensitivity. nih.gov While substantial work is still needed to create a robust biosensor for clinical use, these findings represent the foundational steps toward this goal. nih.govresearchgate.net
Table 3: Electrochemical Detection Parameters for NOHA
| Parameter | Value/Description |
|---|---|
| Technique | Cyclic Voltammetry (CV) |
| Working Electrode | Glassy Carbon Electrode |
| Oxidation Peak | +355 mV vs Ag/AgCl |
| Sensitivity | 5.4 nA/μM |
| Detection Range (CV) | 0.5 μM to 148 μM |
Data sourced from studies on the electrochemical mechanism of NOHA. nih.govresearchgate.netnih.gov
Challenges and Considerations in Accurate Biological Measurement
The accurate quantification of NOHA in biological matrices is fraught with challenges. One of the primary difficulties is the vast range of reported concentrations in human plasma and serum, which can span four orders of magnitude (from nanomolar to micromolar levels). nih.goviaea.org This wide variation necessitates analytical methods with a broad dynamic range and high sensitivity.
For HPLC methods, a major consideration is the interference from other endogenous amino acids that are present in much higher concentrations, requiring extensive sample cleanup and specific derivatization procedures to ensure accurate measurement. nih.gov
In GC-MS analysis, the recovery of NOHA can be affected by the sample matrix. For instance, the recovery from urine has been shown to be significantly lower than from serum, potentially due to the presence of inorganic nitrate which may react with the hydroxyl group of NOHA. iaea.org
A more general challenge, particularly for methods like LC-MS/MS, is the quantification of endogenous analytes for which a true "blank" matrix (a biological sample completely devoid of the analyte) is unavailable. iu.edu The high endogenous levels of NOHA and related amino acids in plasma can make it difficult to establish the lower limit of quantification (LLOQ) and may require alternative validation strategies, such as using a surrogate matrix or background subtraction methods. iu.edunih.gov
Academic Synthesis and Derivatization Strategies
Chemical Synthesis of NG-Hydroxy-L-arginine
The synthesis of NG-Hydroxy-L-arginine (NOHA), a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, has been a key focus for researchers studying the nitric oxide synthase (NOS) pathway. nih.govnih.gov Authentic NOHA is required as a standard for analytical studies and as a substrate for investigating the second step of the NOS reaction. nih.gov
One established method for the chemical synthesis of NOHA starts from a protected L-ornithine derivative. The process typically involves the reaction of the δ-amino group of ornithine with a guanidinylating agent that already contains the N-hydroxy functionality. A common strategy employs N,N'-di-Boc-S-methylisothiourea, which is reacted with hydroxylamine (B1172632) to create a hydroxyl-guanidinylating reagent. This reagent is then reacted with the protected L-ornithine to form the N-hydroxyguanidinyl group. Subsequent deprotection steps yield the final product, NG-Hydroxy-L-arginine. The synthesis is carefully controlled to maintain the stereochemistry of the L-amino acid.
Another approach involves the direct oxidation of a protected L-arginine precursor. However, this method can be challenging due to the potential for over-oxidation and the difficulty in selectively oxidizing the specific nitrogen atom in the guanidino group. Therefore, the convergent synthesis using a protected ornithine and a pre-formed N-hydroxyguanidinylating agent is often preferred for its control and higher yields. The successful synthesis provides the authentic compound necessary to confirm its identity as a metabolic intermediate in the conversion of L-arginine to L-citrulline and NO by macrophage NO synthase. nih.gov
Synthesis of Methylated and Other Analogues as Mechanistic Probes
To investigate the intricate mechanism of the nitric oxide synthase (NOS) enzyme, particularly the second step involving the conversion of NOHA to L-citrulline and NO, various analogues of NOHA have been synthesized. nih.gov These analogues, primarily methylated and other substituted derivatives, serve as mechanistic probes to explore the steric and electronic requirements of the NOS active site. nih.gov
The synthesis of these analogues often follows pathways similar to that of NOHA itself, starting from appropriately substituted precursors. For instance, N-methylated analogues are created to understand how substitution on the guanidinium (B1211019) group affects binding and catalysis. nih.gov Research has focused on synthesizing NOHA analogues with guanidinium-methyl or -ethyl substitutions. nih.gov For example, Nω-methoxy-L-arginine (NMOA) has been synthesized and explored as a potential prodrug inhibitor of arginase and as an alternative substrate for NOS. nih.gov Studies using these probes have revealed that NMOA is converted by NOS into citrulline, nitric oxide, and methanol. nih.gov
Another important analogue, Nω-methyl-L-arginine (NMA), functions as an inactivator, a competitive inhibitor, and a slow alternative substrate for NOS. nih.gov The enzyme converts NMA into Nω-hydroxy-Nω-methyl-L-arginine (NHMA), which is then further metabolized. nih.gov The synthesis and study of these molecules provide crucial insights into the NOS catalytic cycle. nih.gov Crystal structures of these NOHA analogues bound to neuronal NOS (nNOS) have shown that the presence and size of these substitutions can influence the positioning of key water molecules within the active site, suggesting different mechanistic pathways depending on the substrate structure. nih.gov
Additionally, other novel analogues such as Nδ-hydroxy-D,L-indospicine and Nδ-hydroxyamidino-D,L-phenylalanine have been synthesized to act as inhibitors of arginase, a related enzyme that also metabolizes L-arginine. electronicsandbooks.com These compounds help in dissecting the distinct functions and interactions of the arginase and NOS pathways. electronicsandbooks.com
| Analogue Name | Abbreviation | Role as Mechanistic Probe |
| Nω-Methoxy-L-arginine | NMOA | Alternative NOS substrate to probe the second step of catalysis. nih.gov |
| Nω-Methyl-L-arginine | NMA | Functions as a NOS inactivator, competitive inhibitor, and slow substrate. nih.gov |
| Nω-Hydroxy-Nω-methyl-L-arginine | NHMA | A metabolite of NMA, used to study subsequent conversion steps by NOS. nih.gov |
| Nδ-Hydroxy-D,L-indospicine | - | A potent inhibitor of arginase, used to differentiate between arginase and NOS pathways. electronicsandbooks.com |
| Nδ-Hydroxyamidino-D,L-phenylalanine | - | An inhibitor of arginase, used to probe enzyme specificity. electronicsandbooks.com |
Preparation of Radiolabeled NG-Hydroxy-L-arginine for Metabolic Tracing
Radiolabeled compounds are indispensable tools for tracing metabolic pathways and quantifying enzyme activity. In the context of the nitric oxide pathway, the preparation and use of radiolabeled NG-Hydroxy-L-arginine (NOHA) and its precursors are fundamental for elucidating the conversion steps from L-arginine to nitric oxide and L-citrulline. nih.govresearchgate.net
A primary method for obtaining radiolabeled NOHA is not through direct chemical synthesis with radioisotopes, but rather through enzymatic synthesis from a radiolabeled precursor, L-arginine. nih.gov Researchers utilize macrophage nitric oxide synthase (NOS) to convert radiolabeled L-arginine, such as L-[¹⁴C]arginine, into a metabolite that is subsequently identified as NOHA. nih.gov This enzymatically produced radiolabeled NOHA can then be used to study the second step of the NOS reaction, confirming that the enzyme exclusively oxidizes the hydroxylated nitrogen to form NO and L-citrulline. nih.gov
Metabolic tracing studies frequently employ High-Performance Liquid Chromatography (HPLC) to separate and quantify the radiolabeled substrate and its products. researchgate.net For instance, L-[³H]arginine is incubated with NOS-containing samples, and the resulting mixture is analyzed by HPLC to measure the formation of L-[³H]citrulline. researchgate.net The identity of the separated compounds is confirmed by comparing their retention times with those of known radiolabeled standards. researchgate.net These techniques allow for the precise quantification of NOS activity in various tissues and cell types. researchgate.net The use of different isotopes and precursors provides a versatile toolkit for investigating the complex regulation and kinetics of nitric oxide production.
| Radioisotope | Precursor Compound | Application in Metabolic Tracing |
| Carbon-14 (¹⁴C) | L-[¹⁴C]arginine | Used to generate radiolabeled NOHA enzymatically to confirm its role as an intermediate in NO synthesis. nih.gov |
| Tritium (³H) | L-[³H]arginine | Used as a substrate to quantify NOS activity by measuring the conversion to radiolabeled L-citrulline via HPLC. researchgate.net |
Advanced Research Directions and Therapeutic Potential
Further Elucidation of Novel Regulatory Pathways and Signaling Cascades
Beyond its established role as a competitive inhibitor of arginase, NOHA is implicated in complex regulatory feedback loops and alternative signaling cascades. Research has revealed that during the induction of inducible NOS (iNOS) by stimuli like lipopolysaccharides (LPS) and cytokines, the resultant increase in NOHA production markedly inhibits intracellular arginase activity. nih.gov This inhibition is a potential physiological mechanism to ensure the sufficient availability of the substrate, L-arginine, for high-output NO production by shunting it away from the arginase pathway. nih.gov This dynamic interplay highlights a sophisticated, self-regulating mechanism where an intermediate of one pathway directly throttles a competing pathway to prioritize NO synthesis in inflammatory contexts. nih.govnih.gov
Furthermore, evidence suggests the existence of alternative biosynthetic routes for NO involving NOHA. Studies have shown that NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 enzyme system, presenting a potential NOS-independent mechanism for NO generation. sigmaaldrich.com This finding opens up new avenues for investigation into the regulation of NO homeostasis and its pathological dysregulation in various cellular environments. The balance between the NOS, arginase, and potential cytochrome P450 pathways, regulated by the concentration of NOHA, is crucial for maintaining cellular function and responding to physiological stressors. nih.gov
Investigation of Post-Translational Modifications Influencing NOHA Metabolism and Activity
The activity of enzymes within the arginine/NOHA metabolic network is subject to regulation by post-translational modifications (PTMs), which can significantly impact NOHA's functional effects. One such modification is the S-nitrosylation of arginase I. In studies on aging rats, increased activity of iNOS led to the S-nitrosylation of arginase I, which paradoxically enhanced its enzymatic activity. nih.gov This suggests a complex feedback mechanism where conditions promoting NO and NOHA synthesis might also trigger a counter-regulatory PTM that enhances arginine consumption by arginase, potentially contributing to endothelial dysfunction in aging. nih.gov
A novel and distinct area of research has uncovered a new class of enzymes, peptide arginases, which catalyze an unusual post-translational modification: the conversion of arginine residues already incorporated within a peptide chain into ornithine units. acs.orgnih.gov These enzymes are found in the biosynthetic pathways of certain ribosomally synthesized and post-translationally modified peptide (RiPP) natural products, such as landornamide A. acs.orgnih.gov While this process does not directly involve free NOHA, it represents a fundamental PTM of its parent molecule, arginine, highlighting the diverse and complex ways in which arginine metabolism is regulated at a post-translational level. acs.org
Exploration of NG-Hydroxy-L-arginine as a Diagnostic Biomarker for Disease Activity
The unique position of NOHA in cellular metabolism makes its circulating levels a potential indicator of underlying pathological processes, particularly those involving inflammation and altered NOS activity. Research has demonstrated that serum concentrations of NOHA are a more specific and reliable index of increased NOS activity in inflammatory diseases than nitrate, a major NO metabolite whose levels are influenced by diet. nih.gov
Studies have identified significantly elevated serum NOHA in patients with highly active rheumatoid arthritis and systemic lupus erythematosus, correlating with disease activity. nih.gov This suggests NOHA could serve as a valuable biomarker for monitoring inflammatory status and response to therapy in autoimmune disorders. nih.gov
Perhaps the most striking application is in oncology. Recent investigations have highlighted NOHA as a blood-based biomarker for determining the estrogen receptor (ER) status of breast cancer tumors. nih.govnih.gov This is particularly valuable in resource-limited settings where standard immunohistochemistry (IHC) is often unavailable. nih.gov In one study, plasma NOHA levels showed a 100% correlation with IHC-determined ER status, offering a scalable and accessible alternative for guiding hormonal therapy decisions. nih.govnih.gov
| Plasma NOHA Level | Correlated Clinical/Pathological Status | Number of Participants (with available data) | Diagnostic Implication |
|---|---|---|---|
| < 4.0 nM | ER-Negative Breast Cancer | N/A (Represents a threshold) | Indicates ER-negative tumor status, guiding treatment away from hormonal therapies. |
| 4.0 - 8.0 nM | ER-Positive Breast Cancer | N/A (Represents a threshold) | Indicates ER-positive tumor status, suggesting potential benefit from hormonal therapies. |
| > 8.0 nM | No Cancer Detected / Healthy | 3 | Correlated with specimens showing no malignancy upon pathological analysis. |
Development of NOHA-Based or NOHA-Mimicking Therapeutic Agents
The therapeutic potential of inhibiting arginase has driven the development of drugs based on the structure of NOHA. nih.gov Since NOHA itself can have poor pharmacokinetic properties, research has focused on creating more potent and stable NOHA-mimicking compounds. mdpi.com The most prominent of these is Nω-hydroxy-nor-L-arginine (nor-NOHA), an α-amino acid derivative that has proven to be a more potent and selective arginase inhibitor than NOHA. nih.govnih.gov Nor-NOHA and other synthetic inhibitors are designed to displace the metal-bridging hydroxide (B78521) ion in the active site of the arginase enzyme. frontiersin.org
These agents aim to treat conditions characterized by endothelial dysfunction, where excessive arginase activity depletes L-arginine, thereby limiting NO production and impairing vasodilation. frontiersin.org Nor-NOHA has shown promise in preclinical models and is being investigated for its therapeutic potential in cardiovascular diseases, such as ischemia-reperfusion injury. ncats.io However, research has also yielded unexpected results; one study found that while nor-NOHA induces apoptosis in leukemic cells under hypoxic conditions, this anti-leukemic effect appears to be independent of arginase 2 inhibition, suggesting significant off-target activity that requires further investigation. nih.gov
| Inhibitor | Target Enzyme(s) | Inhibitory Constant (Ki or IC50) | Notes |
|---|---|---|---|
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Ki = 10 µM | Endogenous inhibitor, intermediate in NO synthesis. |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I & II | IC50 = 10-12 µM; Ki = 500 nM (Arginase I), 50 nM (Arginase II) | A more potent synthetic mimic of NOHA. nih.govfrontiersin.org |
| (2S)-amino-6-boronohexanoic acid (ABH) | Arginase I & II | Ki = 0.11 µM (Arginase I), 0.25 µM (Arginase II) | Boronic acid-based inhibitor, considered highly specific. frontiersin.org |
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase I & II | Ki = 0.4–0.6 µM (Arginase I), 0.31 µM (Arginase II) | Boronic acid-based inhibitor, considered highly specific. frontiersin.org |
Systems Biology and Omics Approaches to Arginine/NOHA Metabolic Networks
The complexity of L-arginine metabolism, with its multiple competing pathways and extensive inter-organ regulation, makes it an ideal candidate for systems biology and "omics" approaches. nih.govnih.gov These methods integrate large-scale datasets from metabolomics, proteomics, and genomics to create comprehensive models of metabolic networks. Targeted metabolomic analysis, for instance, allows researchers to simultaneously measure multiple metabolites within the arginine pathway (e.g., arginine, citrulline, ornithine, methylated arginines) from biological samples like plasma or serum. nih.gov
A systematic review and meta-analysis focusing on Chronic Obstructive Pulmonary Disease (COPD) demonstrated significant alterations in metabolites of the arginine pathway, reflecting underlying nitric oxide dysregulation and oxidative stress. nih.gov Such studies provide a holistic view of how the entire metabolic network is perturbed in a disease state, rather than focusing on a single molecule. By integrating this data into dynamic computational models, researchers can better understand the flow (flux) of metabolites through different branches of the pathway and identify key regulatory nodes that could serve as novel therapeutic targets. ntnu.edu This approach is essential for untangling the intricate web of interactions governing the arginine/NOHA metabolic network in both health and disease. researchgate.net
Preclinical Studies and Animal Models for Therapeutic Intervention
Animal models are indispensable for evaluating the therapeutic potential and mechanisms of action of NOHA-based or NOHA-mimicking agents before human trials. hrsa.gov Genetically engineered mouse models, in particular, allow for the detailed analysis of host defense and disease pathogenesis. hrsa.govyoutube.com
Recent preclinical studies have demonstrated the therapeutic potential of the NOHA mimic, nor-NOHA, in various disease models.
Ischemia-Reperfusion (I/R) Injury : In a rat model of cardiac I/R, nor-NOHA was shown to be cardioprotective, significantly reducing infarct size. medchemexpress.com Similarly, it demonstrated protective effects against hepatic I/R injury, suggesting its utility in contexts like liver transplantation. ncats.io
Infectious Disease : A 2024 study investigated nor-NOHA in mouse models of pulmonary tuberculosis, including in the setting of HIV co-infection. mdpi.com The research explored how modulating arginase activity with nor-NOHA could alter immune responses and affect the control of Mycobacterium tuberculosis infection. mdpi.com
Cancer : Preclinical work has shown that nor-NOHA can induce apoptosis in leukemic cells, particularly under the hypoxic conditions often found in tumor microenvironments. nih.gov
These studies in animal models are crucial for understanding how manipulating the NOHA-arginase axis affects complex physiological and pathological processes in a whole organism, providing the foundational evidence needed to advance these therapeutic strategies toward clinical application.
Q & A
Q. What is the biochemical role of NG-Hydroxy-L-arginine, Monoacetate Salt in nitric oxide (NO) biosynthesis?
NG-Hydroxy-L-arginine, Monoacetate Salt is a cell-permeable intermediate in NO synthesis by constitutive nitric oxide synthase (cNOS). It is oxidized by the cytochrome P450 system to produce NO and citrulline, making it critical for studying NO-dependent signaling pathways . Methodologically, researchers often use it at 10–100 µM concentrations in buffer systems (pH 7.4) to mimic physiological conditions .
Q. How does this compound inhibit arginase, and what experimental models are suitable for studying this mechanism?
The compound competitively inhibits arginase by stabilizing a unique enzyme conformation, reducing substrate binding and catalytic turnover. In vitro assays typically use purified arginase I/II isoforms with urea quantification (via colorimetric methods) to measure inhibition efficacy. Validated protocols recommend pre-incubating the inhibitor (1–50 µM) with the enzyme for 15–30 minutes before substrate addition .
Q. What purity and stability criteria should researchers prioritize when handling this compound?
High-performance liquid chromatography (HPLC) confirms purity (≥98% for reliable reproducibility). Stability is pH- and temperature-dependent: store at +4°C in desiccated conditions, and avoid freeze-thaw cycles. Solubility in water (50 mg/mL) allows stock preparation, but solutions should be used within 24 hours to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NO synthesis data when using this compound across different cell types?
Discrepancies may arise from variations in cNOS isoforms (e.g., endothelial vs. neuronal NOS) or competing arginase activity. To address this:
- Quantify NO metabolites (nitrite/nitrate) via chemiluminescence or Griess assay.
- Co-administer selective NOS inhibitors (e.g., L-NMMA) to isolate cNOS-specific effects .
- Use siRNA knockdown of arginase to decouple its inhibitory effects from NO pathways .
Q. What experimental designs optimize the study of dual-functionality (NO intermediate and arginase inhibitor) in complex biological systems?
- Dose-response matrices : Test 0.1–200 µM ranges to identify concentration-dependent dominance of NO synthesis vs. arginase inhibition.
- Time-course analyses : Monitor NO production (0–24 hours) and urea accumulation to map temporal interplay.
- Cross-validation : Compare results with genetic models (e.g., arginase-knockout cells) .
Q. How does the monoacetate salt formulation influence pharmacokinetic properties in in vivo studies?
The acetate salt enhances solubility and bioavailability compared to freebase forms. For rodent models, intraperitoneal administration (5–20 mg/kg) achieves plasma concentrations detectable via LC-MS/MS. However, acetate may alter tissue distribution; control experiments with equimolar acetic acid are recommended to isolate salt-specific effects .
Q. What analytical methods validate the compound’s stability under varying experimental conditions?
- HPLC-MS : Monitor degradation products (e.g., L-arginine or acetate byproducts) in buffers or cell lysates.
- Circular dichroism (CD) spectroscopy : Assess structural integrity in aqueous solutions at 25°C vs. 37°C.
- Long-term stability : Store aliquots at –80°C and compare activity in functional assays over 6–12 months .
Methodological Notes
- Contradiction Mitigation : Conflicting data on arginase inhibition potency may stem from assay pH (optimal activity at pH 9.5 for arginase vs. physiological pH 7.4). Standardize buffer conditions and include positive controls (e.g., nor-NOHA) .
- Advanced Synthesis : For isotopic labeling (e.g., deuterated analogs), adapt methods from skipped diyne deuteration protocols using Brown’s P2-Ni catalyst to retain stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
